N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a methoxy group, and a triethoxybenzamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne. The methoxy group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
The triethoxybenzamido substituent is synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-4-methoxyphenol to form the amide linkage. The final step involves coupling the benzofuran core with the triethoxybenzamido substituent using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-benzofuran-2-carboxamide can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
N-[2-Methoxy-4-(3,4,5-trimethoxybenzamido)phenyl]-1-benzofuran-2-carboxamide: Similar structure but with trimethoxy instead of triethoxy groups.
N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-benzothiophene-2-carboxamide: Similar structure but with a benzothiophene core instead of benzofuran.
N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-indole-2-carboxamide: Similar structure but with an indole core instead of benzofuran.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[2-methoxy-4-[(3,4,5-triethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O7/c1-5-35-24-15-19(16-25(36-6-2)27(24)37-7-3)28(32)30-20-12-13-21(23(17-20)34-4)31-29(33)26-14-18-10-8-9-11-22(18)38-26/h8-17H,5-7H2,1-4H3,(H,30,32)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBPLITWFQAGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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